

Technical Guide: (1Z)-2-Methylcyclohexanone Oxime (CAS 1122-26-5)

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Compound of Interest

Compound Name: (1Z)-2-methylcyclohexanone
oxime

CAS No.: 1122-26-5

Cat. No.: B224142

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Stereochemical Dynamics, Synthesis, and Beckmann Rearrangement Protocols

Executive Summary

(1Z)-2-methylcyclohexanone oxime (CAS 1122-26-5) is the syn-methyl stereoisomer of the oxime derivative of 2-methylcyclohexanone. While often encountered as a mixture with its thermodynamically more stable (E)-isomer, the (Z)-isomer possesses distinct steric and electronic properties that dictate its reactivity—most notably in the Beckmann rearrangement. This guide provides a rigorous examination of its physicochemical identity, synthesis, and the stereospecific mechanisms that govern its transformation into valuable lactam intermediates (e.g., 3-methyl- ϵ -caprolactam).

Chemical Identity & Stereochemistry[1][2][3]

The designation "(1Z)" refers to the configuration of the C=N double bond. In oxime nomenclature, the stereochemistry is defined by the priority of the groups attached to the imine carbon (C1) relative to the hydroxyl group on the nitrogen.

- IUPAC Name: (Z)-N-(2-methylcyclohexylidene)hydroxylamine
- CAS Number: 1122-26-5 (Often used generically; specific stereochemistry requires validation)[1]

- Molecular Formula: C

H

NO^[1]

- Molecular Weight: 127.19 g/mol ^[2]

Stereochemical Definition (E vs. Z)

The stereoselectivity of downstream reactions depends entirely on the geometric relationship between the hydroxyl group and the migrating carbon substituent.

| Isomer | Configuration | Geometry (OH vs Me) | Migrating Group (Beckmann) | Product |
|--------|---------------|------------------------------------|----------------------------|-----------------------------------|
| (1Z) | Syn (Cis) | Hydroxyl & Methyl on same side | C6 (Methylene) | 3-Methyl- ϵ -caprolactam |
| (1E) | Anti (Trans) | Hydroxyl & Methyl on opposite side | C2 (Methine) | 7-Methyl- ϵ -caprolactam |

“

Critical Insight: The (E)-isomer is typically the major product (approx. 80-90%) in thermodynamic equilibrium due to steric repulsion between the oxime hydroxyl and the equatorial 2-methyl group in the (Z)-isomer. Accessing the (Z)-isomer often requires kinetic control or specific separation techniques.

Physical & Spectroscopic Data^{[1][3][5][6][7][8][9]} Physicochemical Properties^{[1][3][4][5][6][10][11][12][13]}

- Appearance: Colorless to pale yellow oil or low-melting solid (isomer dependent).
- Boiling Point: 218.1°C (at 760 mmHg)
- Density: 1.08 g/cm³[1]
- Solubility: Soluble in ethanol, methanol, DCM, and diethyl ether; sparingly soluble in water.

NMR Characterization

Nuclear Magnetic Resonance is the primary tool for distinguishing the (Z) and (E) isomers. The proximity of the hydroxyl group to the C2-methyl group in the (Z)-isomer induces specific shielding/deshielding effects.[3]

Table 1: ¹H NMR Chemical Shift Diagnostics (CDCl₃)

, 400 MHz)

| Nucleus | (1Z)-Isomer (Syn) | (1E)-Isomer (Anti) | Mechanistic Note |
|---------|----------------------------|--------------------|--|
| C2-CH | δ 1.20 ppm (d) | δ 1.10 ppm (d) | The syn hydroxyl group exerts a deshielding effect on the proximal methyl protons. |
| C2-H | Multiplet, downfield shift | Multiplet, upfield | The methine proton is sterically compressed in the Z-form. |
| N-OH | δ ~9.0 - 10.0 ppm (broad) | δ ~9.0 - 10.0 ppm | Exchangeable; shift varies with concentration/solvent. |

Table 2: ¹³C NMR Chemical Shift Diagnostics

| Carbon | (1Z)-Isomer (Syn) | (1E)-Isomer (Anti) |
|----------|-------------------|--------------------|
| C2-CH | ~16-17 ppm | ~17-18 ppm |
| C1 (C=N) | ~160-162 ppm | ~160-162 ppm |

Synthesis & Preparation Protocol

Reaction Principle

The synthesis involves the condensation of 2-methylcyclohexanone with hydroxylamine hydrochloride.[1] To maximize the yield of the oxime, the pH is buffered (typically with sodium acetate) to prevent the protonation of the nucleophilic nitrogen of hydroxylamine.

Protocol: Synthesis of 2-Methylcyclohexanone Oxime (E/Z Mixture)

Reagents:

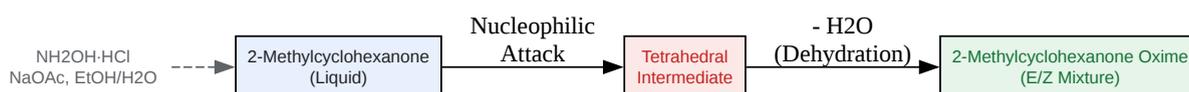
- 2-Methylcyclohexanone (1.0 eq, 11.2 g, 100 mmol)
- Hydroxylamine hydrochloride (1.2 eq, 8.3 g, 120 mmol)
- Sodium Acetate (1.5 eq, 12.3 g, 150 mmol)
- Solvent: Ethanol/Water (3:1 v/v, 100 mL)

Step-by-Step Workflow:

- Preparation: Dissolve Hydroxylamine HCl and Sodium Acetate in the water/ethanol mixture in a 250 mL round-bottom flask. Ensure complete dissolution to generate free hydroxylamine in situ.
- Addition: Cool the solution to 0°C in an ice bath. Add 2-methylcyclohexanone dropwise over 20 minutes to control the exotherm.
- Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80-85°C) for 2-4 hours. Monitor consumption of ketone by TLC (Eluent: 20% EtOAc/Hexane).

- Workup: Evaporate the bulk of the ethanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).
- Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
 - Result: A viscous oil or semi-solid containing a mixture of (E) and (Z) isomers.
- Isomer Enrichment (Optional): Fractional crystallization from hexane/ether at low temperature (-20°C) can enrich the solid fraction, though column chromatography (Silica gel, gradient elution) is required for rigorous separation.

Pathway Visualization



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Figure 1: Condensation pathway for oxime generation.

Reactivity: The Beckmann Rearrangement

The defining reaction of **(1Z)-2-methylcyclohexanone oxime** is the acid-catalyzed Beckmann rearrangement. The reaction is stereospecific, meaning the geometry of the starting material dictates the regiochemistry of the product.

Mechanism & Regioselectivity

The rearrangement proceeds via the migration of the alkyl group anti-periplanar to the leaving group (the protonated or activated hydroxyl).

- For the (1Z)-Isomer: The C6-methylene group is anti to the hydroxyl.
 - Migration: C6 migrates to Nitrogen.

- Ring Expansion: The 6-membered ring becomes a 7-membered lactam.
- Product: The methyl group remains on the carbon adjacent to the carbonyl (C3 of the lactam ring).
- Identity: 3-Methyl-hexahydro-2H-azepin-2-one (3-Methyl- ϵ -caprolactam).
- For the (1E)-Isomer: The C2-methine group (bearing the methyl) is anti to the hydroxyl.
 - Migration: C2 migrates to Nitrogen.
 - Product: The methyl group ends up on the carbon adjacent to the nitrogen (C7 of the lactam ring).
 - Identity: 7-Methyl-hexahydro-2H-azepin-2-one (7-Methyl- ϵ -caprolactam).

Experimental Protocol: Beckmann Rearrangement

Reagents:

- **(1Z)-2-Methylcyclohexanone oxime** (1.0 g, crude or purified)
- Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl₂) in Ether
- Ice water

Procedure (PPA Method):

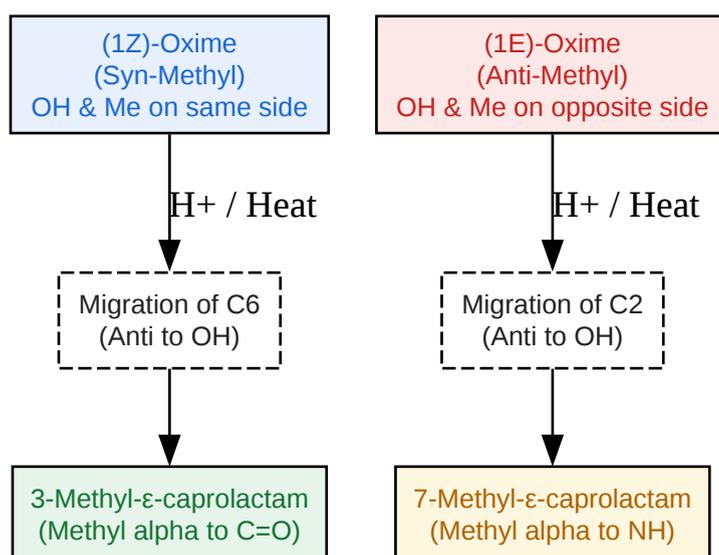
- Heat Polyphosphoric Acid (10 g) to 60°C.
- Add the oxime (1.0 g) in small portions with vigorous stirring. The reaction is exothermic; maintain temperature between 90-100°C.
- Stir for 30 minutes until the reaction is complete.
- Quench: Pour the reaction mixture onto 50 g of crushed ice. Neutralize with saturated Na

CO

solution to pH 8.

- Extraction: Extract with Chloroform (3 x 20 mL). Dry and concentrate.
- Analysis: Analyze by GC-MS or NMR to determine the ratio of 3-methyl vs. 7-methyl caprolactam, which directly correlates to the starting Z/E ratio.

Mechanistic Visualization



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Figure 2: Stereospecific pathways of the Beckmann Rearrangement.

Safety & Handling

- Hazards: Oximes can decompose violently if heated with strong acids (e.g., H

SO

) without careful temperature control. Thermal runaway is a risk during the rearrangement step.

- Toxicity: Irritating to eyes, respiratory system, and skin. Potential for skin sensitization.

- Storage: Store below 30°C in a tightly sealed container, away from oxidizing agents. Hygroscopic.

References

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